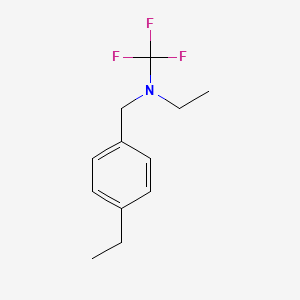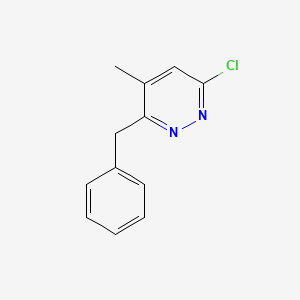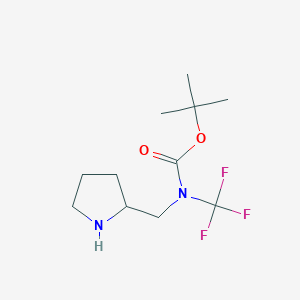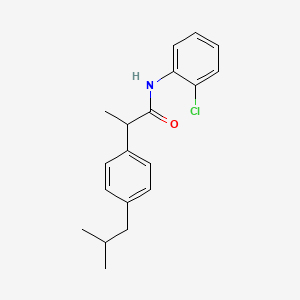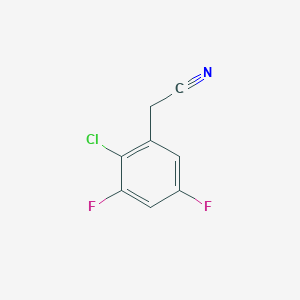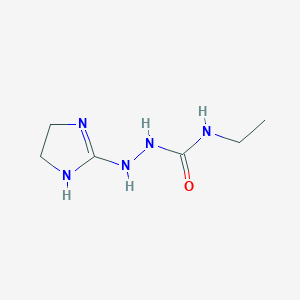
2-(4,5-Dihydro-1H-imidazol-2-yl)-N-ethylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- is a chemical compound that features a hydrazinecarboxamide group attached to a 4,5-dihydro-1H-imidazol-2-yl moiety, with an ethyl group at the nitrogen atom. This compound is part of the imidazole family, known for its diverse biological and chemical properties. Imidazole derivatives are widely recognized for their roles in pharmaceuticals, agriculture, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- typically involves the reaction of hydrazinecarboxamide with an appropriate imidazole derivative under controlled conditions. One common method includes the condensation of hydrazinecarboxamide with 2-chloro-4,5-dihydro-1H-imidazole in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinecarboxamide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-methyl-: Similar structure but with a methyl group instead of an ethyl group.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Contains a phenylamine group instead of a hydrazinecarboxamide group
Uniqueness
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the nitrogen atom can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H13N5O |
|---|---|
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
1-(4,5-dihydro-1H-imidazol-2-ylamino)-3-ethylurea |
InChI |
InChI=1S/C6H13N5O/c1-2-7-6(12)11-10-5-8-3-4-9-5/h2-4H2,1H3,(H2,7,11,12)(H2,8,9,10) |
Clé InChI |
PCZKFLOKMOMWRE-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NNC1=NCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




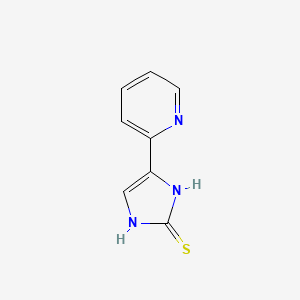

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)


